molecular formula C23H21NOS B12617522 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-49-1

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B12617522
CAS No.: 919083-49-1
M. Wt: 359.5 g/mol
InChI Key: MVKNEGYQLMVEKC-UHFFFAOYSA-N
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Description

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is a complex organic compound characterized by the presence of a phenylsulfanyl group and a phenylbutenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-(phenylsulfanyl)aniline with 1-phenylbut-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Methyl-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

919083-49-1

Molecular Formula

C23H21NOS

Molecular Weight

359.5 g/mol

IUPAC Name

3-(4-methyl-2-phenylsulfanylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C23H21NOS/c1-17-13-14-21(23(15-17)26-20-11-7-4-8-12-20)24-18(2)16-22(25)19-9-5-3-6-10-19/h3-16,24H,1-2H3

InChI Key

MVKNEGYQLMVEKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C)SC3=CC=CC=C3

Origin of Product

United States

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